molecular formula C17H17N3O B2391182 N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide CAS No. 1311636-72-2

N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide

Cat. No.: B2391182
CAS No.: 1311636-72-2
M. Wt: 279.343
InChI Key: BFRVEKXGWINITC-UHFFFAOYSA-N
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Description

  • Starting materials: 2-cyclopropylquinoline derivative and cyanopropyl halides.
  • Reaction conditions: Base catalysts, such as sodium hydride or potassium tert-butoxide.
  • Product: N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl and cyanopropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

  • Step 1: Synthesis of Quinoline Core

    • Starting materials: Aniline derivatives and β-ketoesters.
    • Reaction conditions: Acidic or basic catalysts, elevated temperatures.
    • Product: Quinoline derivative.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

    This compound: is unique due to the presence of both the cyclopropyl and cyanopropyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-12(10-18)19-17(21)14-9-16(11-7-8-11)20-15-6-4-3-5-13(14)15/h3-6,9,11-12H,2,7-8H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRVEKXGWINITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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